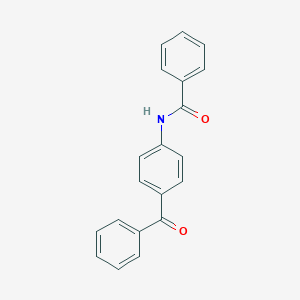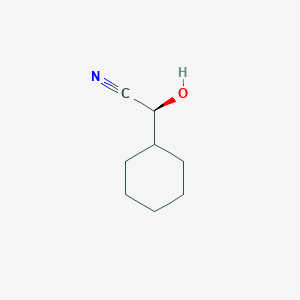![molecular formula C28H24O6 B012386 2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol CAS No. 107110-25-8](/img/structure/B12386.png)
2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol is a macrocyclic bisbibenzyl compound found in liverworts, specifically in the genus Marchantia. These compounds are known for their unique chemical structures and diverse biological activities. This compound, like other marchantins, has garnered interest due to its potential therapeutic applications, particularly in antiviral and anticancer research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of marchantin L typically involves the extraction from liverworts, such as Marchantia polymorpha. The extraction process includes the use of solvents like ethyl acetate to isolate the compound. The chemical structures of these compounds are elucidated using techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of marchantin L is not well-documented, as it is primarily obtained through natural extraction methods. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol undergoes various chemical reactions, including:
Reduction: Reduction reactions of marchantin L are less documented but could involve the use of common reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or other mild reducing agents.
Substitution: Various halogenating agents and catalysts.
Major Products Formed
Oxidation: Muconic acid ester derivatives and hydroxylated derivatives.
Reduction: Reduced forms of marchantin L with altered functional groups.
Substitution: Substituted marchantin L derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,15-dioxapentacyclo[222213,7110,14
Chemistry: Used as a model compound for studying macrocyclic bisbibenzyls and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and secondary metabolite production.
Medicine: Exhibits antiviral properties, particularly against influenza viruses.
Industry: Potential use in developing new pharmaceuticals and therapeutic agents.
Wirkmechanismus
2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol exerts its effects through various molecular targets and pathways:
Antiviral Activity: Inhibits the PA endonuclease activity of influenza viruses, preventing viral replication.
Anticancer Activity: Induces apoptosis in cancer cells through the inhibition of proteasome activity and the induction of endoplasmic reticulum stress. This leads to the activation of autophagy and the suppression of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol is part of a larger group of macrocyclic bisbibenzyls, which include:
Marchantin A: Known for its cytotoxicity against leukemic cells.
Marchantin E: Exhibits strong antiviral activity against influenza viruses.
Plagiochin A: Another related compound with similar biological activities.
Uniqueness
This compound stands out due to its specific antiviral and anticancer properties, making it a promising candidate for further research and development in therapeutic applications.
Eigenschaften
CAS-Nummer |
107110-25-8 |
|---|---|
Molekularformel |
C28H24O6 |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol |
InChI |
InChI=1S/C28H24O6/c29-23-6-2-4-20-16-24(30)19-9-11-21(12-10-19)33-26-15-18(14-25(31)27(26)32)8-7-17-3-1-5-22(13-17)34-28(20)23/h1-6,9-15,24,29-32H,7-8,16H2 |
InChI-Schlüssel |
QBIZUKZOKBDSKL-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=C(C(=C2)OC3=CC=C(C=C3)C(CC4=C(C(=CC=C4)O)OC5=CC=CC1=C5)O)O)O |
Kanonische SMILES |
C1CC2=CC(=C(C(=C2)OC3=CC=C(C=C3)C(CC4=C(C(=CC=C4)O)OC5=CC=CC1=C5)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(3-piperidin-1-ylpropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12323.png)




